

gedatolisib ATP-competitive reversible inhibitor

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Compound Focus: Gedatolisib

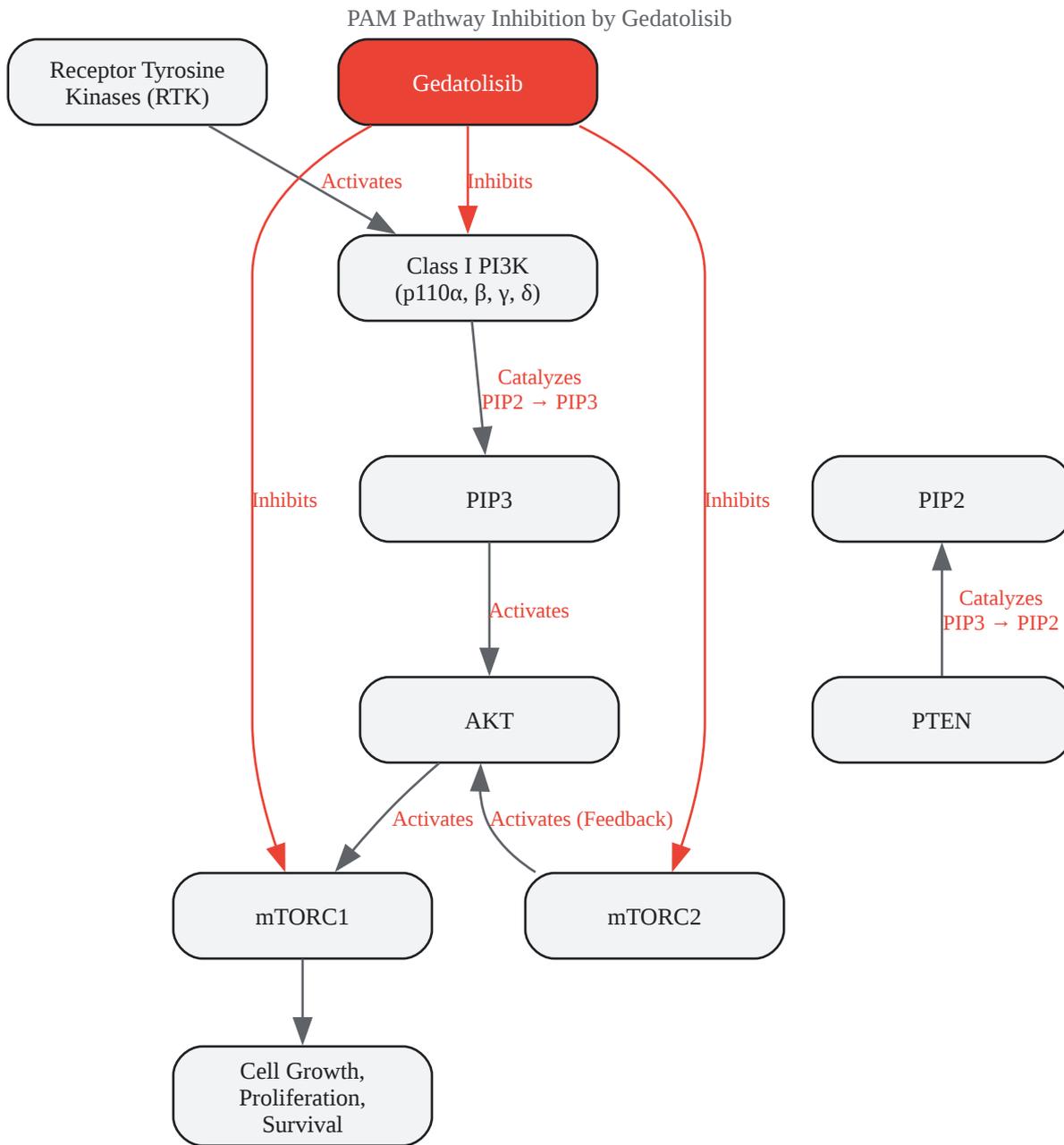
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Mechanism of Action and Signaling Pathway

Gedatolisib provides a comprehensive blockade of the PAM pathway, which is frequently dysregulated in cancers. The following diagram illustrates the signaling pathway and **gedatolisib**'s multi-node inhibition strategy:



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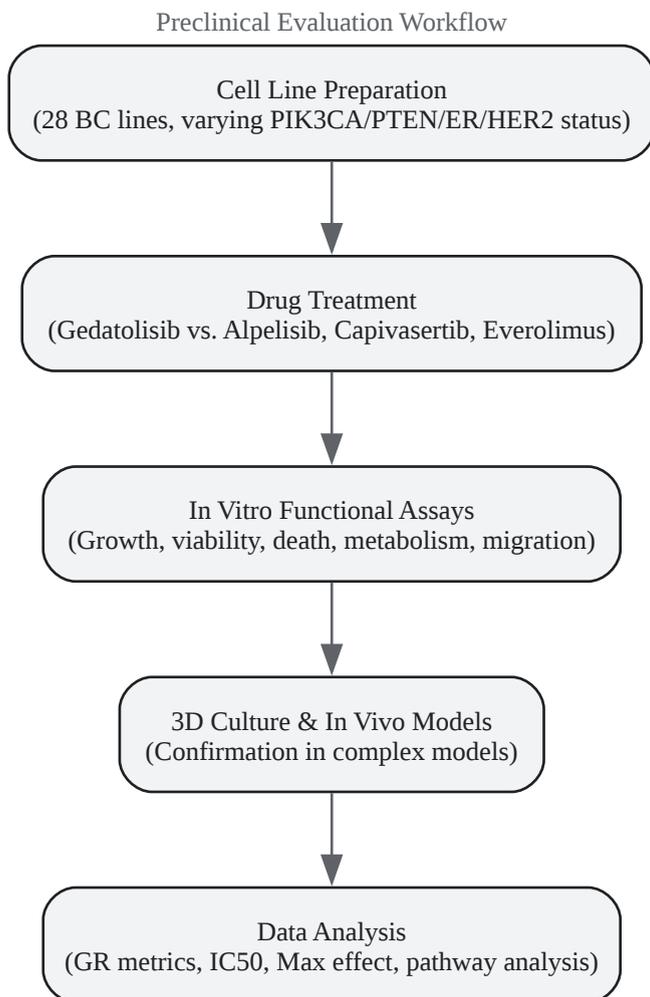
This multi-node inhibition strategy prevents the **compensatory activation** and **adaptive resistance** commonly seen with single-node inhibitors [1] [2]. For example, inhibiting only mTORC1 can relieve feedback loops that paradoxically activate PI3K, while inhibiting only PI3K α can allow other PI3K isoforms to maintain pathway activity.

Preclinical Experimental Data and Protocols

The superior potency and efficacy of **gedatolisib** were demonstrated through a series of structured experiments comparing it against single-node PAM inhibitors [1] [3].

Experimental Workflow

The diagram below outlines the key phases of the preclinical evaluation:



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Detailed Methodologies

- **Cell Line Models:** A panel of 28 breast cancer cell lines was used, representing different molecular subtypes and PAM pathway statuses. Key lines included hormone receptor-positive (HR+), HER2-

negative, and triple-negative models [1].

- **Comparative Inhibitors:** **Gedatolisib** was tested alongside single-node inhibitors: **alpelisib** (PI3K α inhibitor), **capivasertib** (AKT inhibitor), and **everolimus** (mTORC1 inhibitor) [1] [3].
- **Key Functional Assays:**
 - **Growth Rate (GR) Metrics Analysis:** Calculated from cell viability measurements before and after 72-hour drug treatment to identify cytostatic and cytotoxic effects independent of cell doubling time [1].
 - **Cell Viability and Death:** Assessed using RT-Glo MT and Sytox assays after 72-hour treatment [1].
 - **Metabolic Assays:** Measured glucose consumption, lactate production, and oxygen consumption to evaluate effects on cellular metabolism [1].
 - **Protein Synthesis Measurement:** Quantified global protein synthesis rates as a direct functional readout of mTORC1 inhibition [1].
 - **Cell Migration and Invasion:** Evaluated using transwell assays to determine anti-metastatic potential [1].

Quantitative Preclinical Results

The table below summarizes the quantitative results from the GR metrics analysis, which captures both the potency (GR50) and efficacy (GRMax) of the inhibitors [1]:

PAM Inhibitor	Target	Avg. GR50 (nM)	Avg. GRMax	Avg. GR50 in PIK3CA/PTEN altered (nM)	Avg. GRMax in PIK3CA/PTEN altered
Gedatolisib	Pan-PI3K/mTOR	12	-0.68	12	-0.72
Alpelisib	PI3K α	2783	-0.10	2783	-0.10
Capivasertib	AKT	2602	0.00	2602	0.00
Everolimus	mTORC1	2134	0.33	2134	0.33

GR50: Concentration to achieve 50% growth inhibition (potency). GRMax: Maximum effect; values below 0 indicate cell death (efficacy) [1].

Gedatolisib demonstrated superior potency and efficacy regardless of PAM pathway mutational status, inducing cytotoxic effects (negative GRMax) while single-node inhibitors showed primarily cytostatic effects [1].

Clinical Development and Trial Design

Gedatolisib is currently under investigation in late-stage clinical trials.

- **Current Status:** The U.S. FDA has accepted the New Drug Application for **gedatolisib** for **Real-Time Oncology Review (RTOR)**, following positive results from the Phase 3 VIKTORIA-1 trial [4].
- **VIKTORIA-1 Trial (NCT05501886):** A global, randomized, open-label Phase 3 study evaluating **gedatolisib** in patients with HR+/HER2- advanced breast cancer whose disease progressed on prior CDK4/6 inhibitor therapy [1] [5].
 - **Arms:** **Gedatolisib** + palbociclib + fulvestrant (triplet) vs. **Gedatolisib** + fulvestrant (doublet) vs. Fulvestrant alone (control) [5].
 - **Dosing:** **Gedatolisib** (180 mg IV weekly, 3 weeks per cycle), Palbociclib (125 mg orally, 21 days on/7 off), Fulvestrant (500 mg IM per standard) [5].
 - **Primary Endpoint:** Progression-free survival (PFS) [5].

Key Clinical Efficacy Results

The table below summarizes the top-line results from the PIK3CA wild-type cohort of the VIKTORIA-1 trial [5] [4] [6]:

Treatment Arm	Median PFS (months)	Hazard Ratio (HR) vs Control	Objective Response Rate (ORR)
Triplet (Gedatolisib + Palbociclib + Fulvestrant)	9.3	0.24 (76% risk reduction)	32%
Doublet (Gedatolisib + Fulvestrant)	7.4	0.33 (67% risk reduction)	28.3%
Control (Fulvestrant alone)	2.0	-	1%

The clinical data confirms **gedatolisib**'s potential to address a significant unmet need, particularly in the PIK3CA wild-type population post-CDK4/6 inhibition [5] [6].

Interpretation and Research Significance

For researchers, the development of **gedatolisib** underscores several key principles in targeted therapy:

- **Overcoming Adaptive Resistance:** Comprehensive PAM pathway inhibition can preempt feedback loops and isoform compensation [1] [2].
- **Broad Applicability:** Potent activity in both PIK3CA mutant and wild-type models suggests utility across a wider patient population [1] [6].
- **Translational Validation:** The compelling preclinical data on multi-node inhibition has successfully translated to significant clinical efficacy in a Phase 3 trial [1] [5].

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